molecular formula C16H15N3OS B2622548 8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-55-4

8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2622548
CAS No.: 896333-55-4
M. Wt: 297.38
InChI Key: FOOWLAYJMBETKO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a fused heterocyclic core combining pyridine and triazine rings. The structure features a methyl group at position 8 and a (2-methylbenzyl)sulfanyl moiety at position 2. The rigid planar architecture of the pyrido-triazinone system prevents tautomerization, enhancing stability for pharmaceutical applications . Its synthesis typically involves functionalization of the 2-amino-pyridine precursor, followed by sulfanyl group introduction via nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

8-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-7-8-19-14(9-11)17-15(18-16(19)20)21-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOWLAYJMBETKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Scientific Research Applications

8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or biological target being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Reactivity: The 2-position is highly modifiable. Sulfanyl groups (target compound) offer distinct electronic effects compared to amino (4e1) or diethylamino (6a) groups, influencing solubility and binding affinity .
  • Thermal Stability: Amino-substituted derivatives (e.g., 4e1) exhibit higher melting points (>260°C) due to intermolecular hydrogen bonding, whereas alkylamino or sulfanyl analogs show lower mp (146–230°C) .
  • Synthetic Flexibility : Iodo-substituted derivatives (6a) serve as intermediates for Suzuki-Miyaura cross-coupling, enabling diverse aryl/heteroaryl introductions (e.g., 8e–h with furan/thiophene) .

Physicochemical and Spectral Comparisons

  • ¹H NMR Trends :
    • Methyl Groups : Resonances at δ 2.29 ppm (4e1, 6-CH₃) vs. δ 2.13–2.50 ppm (target compound’s 8-CH₃ and 2-MeC₆H₄) .
    • Aromatic Protons : Deshielded protons in furan/thiophene-coupled analogs (8e–h: δ 7.05–8.72 ppm) contrast with simpler phenyl-substituted derivatives (δ 6.87–7.76 ppm) .
  • Mass Spectrometry :
    • Parent ions (M⁺) vary with substituent mass: 176.0 (4e1), 284 (8e), and ~300–350 for iodinated precursors (6a) .

Biological Activity

8-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H15N3OS
  • Molecular Weight : Approximately 297.37 g/mol
  • CAS Number : 896333-55-4

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of bacterial enzyme activities critical for cell wall synthesis and metabolism.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit the proliferation of breast cancer cells through the modulation of the PI3K/Akt signaling pathway .

Enzyme Inhibition

8-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been shown to inhibit specific enzymes by binding to their active sites. This prevents substrate interaction and catalytic action, which could be beneficial in treating diseases where these enzymes play a critical role.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures that include:

  • Cyclization of Precursors : The reaction of 2-aminopyridine with suitable aldehydes and sulfur-containing reagents under basic conditions (e.g., sodium hydroxide or potassium carbonate) facilitates cyclization.
  • Optimization for Yield : Industrial production may utilize continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anticancer PropertiesInduced apoptosis in breast cancer cells via PI3K/Akt pathway modulation.
Enzyme InhibitionInhibited key metabolic enzymes, showcasing potential therapeutic applications.

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via refluxing 2-amino-(7 or 8)-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by recrystallization . For aryl functionalization, Suzuki cross-coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with arylboronic acids in 1,4-dioxane/water mixtures are effective .

Q. Which crystallographic methods validate its molecular structure?

Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX handles intensity data and provides robust refinement for small molecules, even with twinned or high-resolution macromolecular data .

Q. How to confirm purity and functional groups post-synthesis?

Employ a combination of HPLC for purity assessment, NMR (¹H/¹³C) for structural verification, and mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference with XRD data to resolve ambiguities .

Q. What bioactivity screening approaches are suitable for initial pharmacological evaluation?

Use in vitro assays targeting kinase inhibition or receptor binding, guided by structural analogs (e.g., pyrimido-triazinones with thiophene substituents). Dose-response studies (IC₅₀ determination) and molecular docking can prioritize lead candidates .

Q. How to assess solubility and stability for in vitro studies?

Conduct pH-dependent solubility tests in buffers (e.g., PBS, DMSO) and monitor degradation via accelerated stability studies (40°C/75% RH) over 1–4 weeks. Use UV-Vis or LC-MS to quantify degradation products .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic and spectroscopic data?

For discrepancies (e.g., bond length mismatches between XRD and DFT calculations), re-examine crystal quality (twins, disorder) using SHELXD/SHELXE. Validate NMR assignments via 2D experiments (COSY, HSQC) and compare with computed chemical shifts .

Q. What strategies optimize regioselectivity in Suzuki couplings for aryl substitutions?

Screen ligands (e.g., SPhos, XPhos) to enhance palladium catalyst efficiency. Vary reaction solvents (toluene vs. dioxane) and temperatures (80–120°C). Monitor regioselectivity via LC-MS and isolate isomers using preparative HPLC .

Q. How to design ecotoxicological studies for environmental risk assessment?

Follow frameworks like Project INCHEMBIOL: measure biodegradation (OECD 301 tests), bioaccumulation (log Kow), and acute toxicity (Daphnia magna/EC₅₀). Use LC-MS/MS to track metabolite formation in soil/water matrices .

Q. What computational methods elucidate structure-activity relationships (SAR) for bioactivity?

Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to predict binding affinities to target proteins (e.g., kinases) .

Q. How to integrate theoretical frameworks into mechanistic studies?

Align hypotheses with conceptual models (e.g., transition-state theory for reaction mechanisms). Use kinetic isotope effects (KIEs) or DFT calculations to validate intermediates. Cross-correlate experimental data (e.g., Arrhenius plots) with computational trajectories .

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